![molecular formula C7H9N3O2 B2691523 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 300589-75-7](/img/structure/B2691523.png)
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine and is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is suggested that it may have anti-inflammatory properties .
Mode of Action
It is suggested that it may block AP-1 mediated luciferase activity, implying it has an anti-inflammatory function .
Biochemical Pathways
Its potential anti-inflammatory properties suggest it may influence pathways related to inflammation .
Result of Action
Its potential anti-inflammatory properties suggest it may have effects on cellular processes related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be synthesized through the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically involves the following steps:
- Dissolve pyridine-3-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple types of chemical reactions, including:
- Oxidation: Can be oxidized to form pyridine derivatives.
- Reduction: Capable of being reduced to different hydrazine derivatives.
- Substitution: Engages in substitution reactions where functional groups can be replaced.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Properties: It may block AP-1 mediated luciferase activity, indicating potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory mediators.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases:
- Cancer Research: Studies are exploring its anticancer properties, particularly its ability to inhibit tumor growth through modulation of specific biochemical pathways.
Industry
In industrial applications, this compound is utilized in:
- Pharmaceutical Production: It is involved in synthesizing drugs with antimicrobial and anti-inflammatory properties.
- Agrochemicals: The compound's reactivity makes it suitable for developing agricultural chemicals.
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory mechanisms revealed that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This study highlighted its potential use as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities.
Biological Activity
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (C7H9N3O2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula: C7H9N3O2
- Molecular Weight: 167.17 g/mol
- CAS Number: 300589-75-7
This compound is suggested to exhibit anti-inflammatory properties by influencing various biochemical pathways. Its mechanism of action may involve:
- Blocking AP-1 mediated luciferase activity , indicating a reduction in inflammatory responses.
- Potential modulation of cytokine production and inhibition of pro-inflammatory mediators.
Anti-inflammatory Activity
Research indicates that this compound may significantly reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For instance, it has been shown to downregulate the expression of inflammatory markers in vitro.
Case Study:
A study evaluating the anti-inflammatory effects of various compounds found that this compound demonstrated a notable decrease in tumor necrosis factor-alpha (TNF-α) levels in cell cultures exposed to inflammatory stimuli .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against several pathogens, including bacteria and fungi. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine under reflux conditions. This synthetic route allows for the production of the compound in a laboratory setting for further biological evaluation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that it may interact effectively with enzymes involved in inflammation and microbial resistance, providing a theoretical basis for its observed biological activities .
Properties
IUPAC Name |
1-methyl-6-oxopyridine-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPQGBPGIDIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300589-75-7 | |
Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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